

Late-stage functionalization using sulfonyl chlorides

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Compound of Interest

Compound Name: *3'-Fluoro-biphenyl-3-sulfonyl chloride*

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Application Notes & Protocols

Topic: Late-Stage Functionalization Using Sulfonyl Chlorides: Strategies and Protocols for Complex Molecule Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Late-Stage Functionalization

In modern drug discovery, the ability to rapidly generate structural analogs of a lead compound is paramount. Late-stage functionalization (LSF) addresses this need by providing chemical tools to modify complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence.[1] This approach circumvents the need for lengthy de novo synthesis for each new derivative, thereby accelerating the exploration of structure-activity relationships (SAR).[2]

Among the reagents employed for LSF, sulfonyl chlorides ($R-SO_2Cl$) and their precursors stand out as exceptionally versatile electrophiles and radical sources.[3][4][5] The resulting sulfonamide linkage is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[3][6] Furthermore, the sulfonyl group itself is a valuable pharmacophore found in numerous approved drugs.[6]

This guide provides an in-depth look at three distinct, modern strategies for LSF that leverage the unique reactivity of the sulfonyl group. We will explore detailed protocols for:

- **Photoinduced Decarboxylative Sulfonylation:** A mild, iron-catalyzed method to forge C-S bonds from readily available carboxylic acids.
- **In Situ Sulfonyl Chloride Generation:** A powerful technique to activate stable primary sulfonamides within complex molecules for subsequent derivatization.
- **Photoredox Radical Cross-Coupling:** A redox-neutral strategy for coupling sulfonyl chlorides with a variety of partners via sulfonyl radical intermediates.

Each section explains the causality behind experimental choices and provides a robust, self-validating protocol grounded in authoritative literature.

Foundational Principles: Generating Reactive Species from Sulfonyl Precursors

The utility of sulfonyl chlorides and related compounds in LSF stems from their ability to generate highly reactive intermediates under specific conditions. The primary reactive species are sulfonyl radicals ($R-SO_2\bullet$), which can be accessed through various mechanisms, most notably visible-light photoredox catalysis.[7]

In a typical photoredox cycle, a photocatalyst (PC), upon absorbing light, is promoted to an excited state (PC^*). This excited state can then engage in a single-electron transfer (SET) with a sulfonyl chloride. This process can either reduce the sulfonyl chloride to generate a sulfonyl radical and a chloride anion, or oxidize a suitable partner that then interacts with the sulfonyl chloride.[7] These highly reactive sulfonyl radicals can then participate in a variety of bond-forming events, such as addition to alkenes or cross-coupling reactions.[8][9][10]

Alternative strategies, such as the iron-catalyzed protocol discussed below, also proceed through radical intermediates, highlighting the versatility of radical chemistry in modern synthesis.^{[11][12][13]} Understanding these fundamental activation modes is key to troubleshooting and adapting these powerful reactions.

Protocol 1: Photoinduced Iron-Catalyzed Decarboxylative Sulfonylation

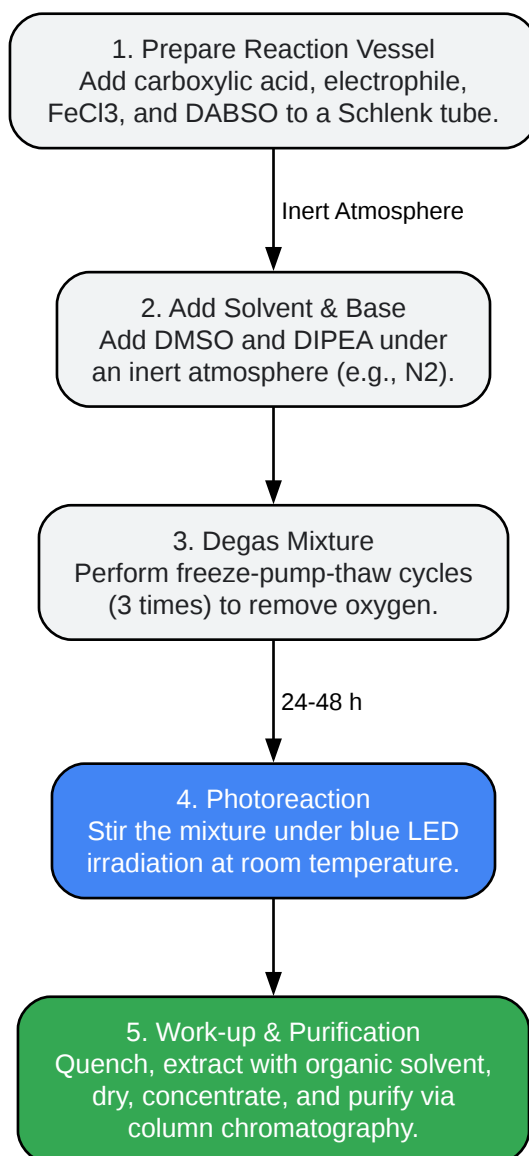
This protocol describes a method for synthesizing sulfones by coupling carboxylic acids with a sulfonyl chloride precursor under mild, visible-light-mediated iron catalysis. This approach is highly valuable for LSF as it converts a common functional group (carboxylic acid) into a medically relevant sulfone.^{[11][12][13]}

A. Principle & Rationale

This reaction proceeds via a radical-based decarboxylation of a carboxylic acid, facilitated by an iron catalyst and visible light.^{[11][13]}

- **Iron Catalyst:** Iron is an inexpensive, earth-abundant, and environmentally benign metal catalyst, making it a sustainable choice.^[13]
- **Visible Light:** The use of visible light provides a mild energy source to drive the reaction, avoiding the harsh conditions that can decompose complex drug molecules.
- **Sulfonyl Source:** The protocol utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which serves as a stable, solid surrogate for SO₂, reacting with the carbon radical generated from the carboxylic acid.
- **Solvent and Base:** The choice of solvent and base is critical for solubility and to facilitate the initial steps of the catalytic cycle.

B. Experimental Workflow Diagram



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Caption: Workflow for Iron-Catalyzed Decarboxylative Sulfonylation.

C. Detailed Step-by-Step Protocol

Adapted from Dong, Y. et al., Org. Lett. 2024.^{[11][12][13]}

- **Reaction Setup:** To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the carboxylic acid (0.2 mmol, 1.0 equiv.), the carbon electrophile (e.g., an alkyl bromide, 0.4 mmol, 2.0 equiv.), FeCl₃ (0.02 mmol, 10 mol%), and DABSO (0.3 mmol, 1.5 equiv.).

- Atmosphere Control: Seal the tube, evacuate, and backfill with dry nitrogen. Repeat this cycle three times.
- Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMSO (2.0 mL) and N,N-Diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv.) via syringe.
- Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
- Photoreaction: Place the sealed tube approximately 5 cm from a 24W blue LED lamp and stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, quench the reaction with 10 mL of water and transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired sulfone product.

D. Representative Data

The following table summarizes the scope of this transformation with various carboxylic acids, demonstrating its broad applicability.

Entry	Carboxylic Acid Substrate	Product Yield (%)
1	4-Phenylbutanoic acid	85
2	Ibuprofen	72
3	(1-Phenylcyclopentyl)acetic acid	91
4	Adamantane-1-carboxylic acid	88
5	N-Boc-proline	65

Yields are for isolated products. Data sourced from Dong, Y. et al., Org. Lett. 2024. [\[11\]](#)[\[13\]](#)

Protocol 2: LSF via In Situ Sulfonyl Chloride Formation from Sulfonamides

A significant challenge in LSF is the inertness of many common functional groups. Primary sulfonamides ($R-SO_2NH_2$), prevalent in pharmaceuticals, are typically poor nucleophiles or electrophiles. This protocol details a transformative method to activate these stable groups by converting them into highly reactive sulfonyl chlorides in situ, which can then be coupled with a wide range of nucleophiles.[\[14\]](#)[\[15\]](#)[\[16\]](#)

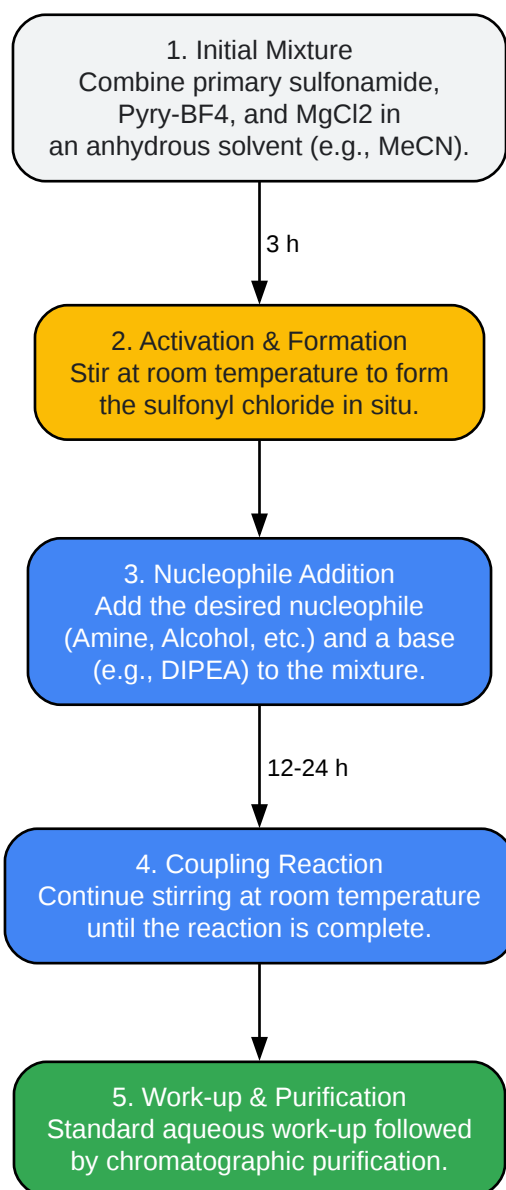
A. Principle & Rationale

The core of this method is the activation of the primary sulfonamide N-H bond with a pyrylium salt, Pyry-BF₄.[\[14\]](#)[\[16\]](#)

- **Activating Agent (Pyry-BF₄):** This reagent selectively activates the poorly nucleophilic NH₂ group of the sulfonamide, facilitating its conversion.[\[14\]](#)
- **Chloride Source (MgCl₂):** Anhydrous magnesium chloride serves as the chloride source to form the sulfonyl chloride intermediate.

- **One-Pot Procedure:** The power of this method lies in its one-pot nature. The sulfonyl chloride is generated and then immediately reacted with an added nucleophile (e.g., an amine, alcohol, or thiol), avoiding the isolation of the often-unstable sulfonyl chloride intermediate. [14] This is critical when working with complex, multifunctional molecules.
- **Mild Conditions:** The reaction proceeds at room temperature, preserving sensitive functional groups commonly found in drug molecules.[16]

B. Experimental Workflow Diagram



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Caption: One-pot workflow for sulfonamide activation and coupling.

C. Detailed Step-by-Step Protocol

Adapted from Gómez-Palomino, A. & Cornella, J., *Angew. Chem. Int. Ed.* 2019.[16]

- **Reaction Setup:** In a nitrogen-filled glovebox, add the primary sulfonamide (0.5 mmol, 1.0 equiv.), 2,4,6-triphenylpyrylium tetrafluoroborate (Pry-BF₄) (0.6 mmol, 1.2 equiv.), and anhydrous MgCl₂ (1.5 mmol, 3.0 equiv.) to a vial with a stir bar.
- **Solvent Addition:** Add anhydrous acetonitrile (MeCN, 5.0 mL) and seal the vial.
- **Activation:** Remove the vial from the glovebox and stir the suspension at room temperature for 3 hours. During this time, the sulfonamide is converted to the corresponding sulfonyl chloride.
- **Nucleophile Addition:** Add the desired nucleophile (e.g., a primary/secondary amine, 0.75 mmol, 1.5 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv.).
- **Coupling:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the consumption of the intermediate sulfonyl chloride by LC-MS.
- **Work-up:** Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with dichloromethane (3 x 20 mL).
- **Purification:** Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the final functionalized product.

D. Representative Data

This method allows for the late-stage modification of complex, biologically active molecules. The yields reported are over two steps (sulfonyl chloride formation and subsequent coupling).

Entry	Starting Sulfonamide	Nucleophile	Product	Yield (%)
1	Furosemide	Morpholine	Furosemide-morpholine amide	85
2	Celecoxib precursor	Aniline	Celecoxib-like sulfonamide	78
3	Glibenclamide precursor	Duloxetine (amine)	Drug-drug conjugate	75
4	Furosemide	Warfarin (alcohol)	Furosemide-warfarin sulfonate ester	67

Data sourced from Gómez-Palomino, A. & Cornella, J., Angew. Chem. Int. Ed. 2019.[14]
[16]

Protocol 3: Photoredox-Catalyzed Radical-Radical Cross-Coupling

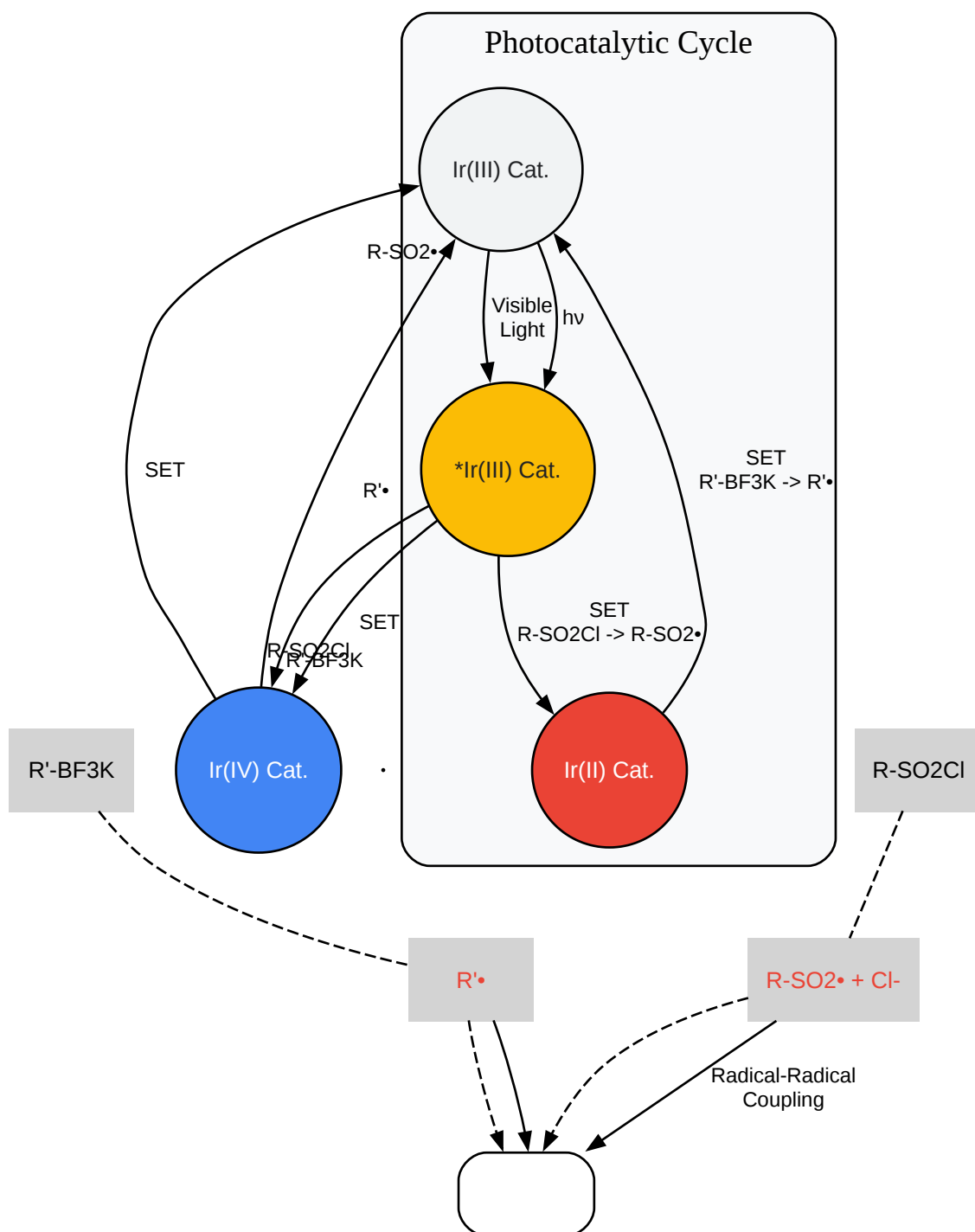
This protocol leverages visible-light photoredox catalysis to generate sulfonyl radicals from sulfonyl chlorides for direct, redox-neutral cross-coupling with organotrifluoroborate salts.[10] This strategy enables the formation of C-S bonds under exceptionally mild conditions and is compatible with a wide range of functional groups.

A. Principle & Rationale

The reaction operates via a dual catalytic cycle where both coupling partners are converted into radical intermediates.[10]

- **Photocatalyst:** An iridium-based photocatalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, is used due to its appropriate excited-state redox potential to interact with both coupling partners.
- **Radical Generation:** Upon irradiation, the excited photocatalyst reduces the sulfonyl chloride to a sulfonyl radical. Simultaneously, it oxidizes the organotrifluoroborate salt (after coordination with a base/additive) to generate a carbon-centered radical.
- **Radical-Radical Coupling:** The sulfonyl radical and the carbon radical rapidly combine to form the desired sulfone product.
- **Redox Neutrality:** The process is redox-neutral, minimizing side reactions and the need for stoichiometric oxidants or reductants, which enhances functional group tolerance.

B. Mechanistic Cycle Diagram



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Caption: Proposed mechanism for photoredox radical-radical coupling.

C. Detailed Step-by-Step Protocol

Adapted from Wang, X. et al., J. Org. Chem. 2023.[10]

- **Reaction Setup:** To a 10 mL oven-dried Schlenk tube, add the sulfonyl chloride (0.2 mmol, 1.0 equiv.), potassium trifluoroborate salt (0.3 mmol, 1.5 equiv.), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.002 mmol, 1 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv.).
- **Atmosphere Control:** Seal the tube with a septum, and evacuate and backfill with argon three times.
- **Solvent Addition:** Add 2.0 mL of degassed, anhydrous 1,2-dichloroethane (DCE) via syringe.
- **Photoreaction:** Place the tube before a 36W blue LED lamp and stir the reaction mixture at room temperature for 12 hours.
- **Work-up:** After the reaction is complete (monitored by TLC or GC-MS), dilute the mixture with 10 mL of water.
- **Extraction:** Extract the aqueous phase with ethyl acetate (3 x 10 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by preparative thin-layer chromatography (TLC) or flash column chromatography to obtain the pure sulfone.

D. Representative Data

The protocol is effective for coupling various sulfonyl chlorides with different classes of trifluoroborate salts.

Entry	Sulfonyl Chloride	Trifluoroborate Salt	Product Yield (%)
1	4-Toluenesulfonyl chloride	Potassium vinyltrifluoroborate	85
2	Methanesulfonyl chloride	Potassium allyltrifluoroborate	78
3	Benzenesulfonyl chloride	Potassium benzyltrifluoroborate	95
4	Thiophene-2-sulfonyl chloride	Potassium 4-methoxyphenyltrifluoroborate	72

Yields are for isolated products. Data sourced from Wang, X. et al., J. Org. Chem. 2023.[10]

Conclusion and Outlook

The strategic application of sulfonyl chlorides and their precursors in late-stage functionalization provides a powerful toolkit for medicinal chemists and synthetic scientists. The protocols detailed herein—spanning photoinduced iron catalysis, in situ activation of stable sulfonamides, and photoredox-mediated radical coupling—showcase the modern evolution of sulfonyl chemistry. These methods are characterized by their mild conditions, broad substrate scope, and high functional group tolerance, making them ideally suited for the structural diversification of complex, high-value molecules. As the demand for rapid analog synthesis continues to grow, the development of innovative LSF strategies centered around versatile functional groups like the sulfonyl chloride will remain a key enabler of progress in drug discovery and materials science.

References

- Dong, Y., Xiong, N., Rong, Z., & Zeng, R. (2024). Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis. *Organic Letters*, 26(12), 2381–2386. [[Link](#)]

- Li, Y., et al. (2019). Silver-Promoted Decarboxylative Sulfonylation of Aromatic Carboxylic Acids with Sodium Sulfinates. *The Journal of Organic Chemistry*, 84(17), 11219–11227. [\[Link\]](#)
- Dong, Y., Xiong, N., Rong, Z., & Zeng, R. (2024). Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis. *Organic Letters*. [\[Link\]](#)
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF₄. *Angewandte Chemie International Edition*, 58(48), 17468-17473. [\[Link\]](#)
- Organic Chemistry Portal. (2024). Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis. [\[Link\]](#)
- Mondal, S., et al. (2023). Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β -Unsaturated Carboxylic Acids with Sodium Sulfinates Salts. *ChemRxiv*. [\[Link\]](#)
- Hole, D. L., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. *ACS Catalysis*, 12(10), 5949–5955. [\[Link\]](#)
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF₄. *R Discovery*. [\[Link\]](#)
- Hole, D. L., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. *ResearchGate*. [\[Link\]](#)
- Zhang, H., et al. (2023). A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. *Organic & Biomolecular Chemistry*, 21(19), 4021-4025. [\[Link\]](#)
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF₄. *ResearchGate*. [\[Link\]](#)
- Hole, D. L., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. *PubMed*. [\[Link\]](#)
- Max Planck Institute for Kohlenforschung. Late-Stage Functionalization. [\[Link\]](#)

- Chen, J., et al. (2019). Cu-Catalyzed Photoredox Chlorosulfonation of Alkenes and Alkynes. *The Journal of Organic Chemistry*, 84(7), 4499–4508. [[Link](#)]
- Jana, A., & Maji, B. (2021). Visible Light Photoredox Activation of Sulfonyl Chlorides: Applications in Organic Synthesis. ResearchGate. [[Link](#)]
- Petzold, M., et al. (2021). A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. ChemRxiv. [[Link](#)]
- Milligan, J. A., et al. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. *Organic Letters*, 22(14), 5456–5460. [[Link](#)]
- Wang, L., et al. (2016). Application of Sulfonyl in Drug Design. ResearchGate. [[Link](#)]
- Wang, X., et al. (2023). Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts. *The Journal of Organic Chemistry*, 88(16), 11529–11539. [[Link](#)]
- Organic Chemistry Portal. (2019). Photoredox-Catalyzed Generation of Sulfonyl Radicals: Sulfonamidation of Enol Silyl Ether with Chlorosulfonamide. [[Link](#)]
- ResearchGate. (2025). Transition metal-catalyzed cross-coupling reaction. [[Link](#)]
- Fors, B. P., & Buchwald, S. L. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. *Journal of the American Chemical Society*, 132(44), 15914–15917. [[Link](#)]

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Sources

- [1. Late-Stage Functionalization \[kofo.mpg.de\]](#)

- [2. A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols - Organic & Biomolecular Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [3. benchchem.com \[benchchem.com\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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- [9. pubs.acs.org \[pubs.acs.org\]](#)
- [10. pubs.acs.org \[pubs.acs.org\]](#)
- [11. pubs.acs.org \[pubs.acs.org\]](#)
- [12. Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. organic-chemistry.org \[organic-chemistry.org\]](#)
- [14. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. discovery.researcher.life \[discovery.researcher.life\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
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